Tgf|ari-IN-5

Description

Overview of the TGF-β Superfamily and Isoforms

The TGF-β superfamily is a large group of structurally related, secreted signaling proteins. In mammals, this superfamily comprises over 30 members, which are broadly categorized into several subfamilies, including the TGF-βs, Bone Morphogenetic Proteins (BMPs), Growth and Differentiation Factors (GDFs), activins, and nodals. oup.comnih.gov While sharing structural homology, these diverse ligands mediate a wide spectrum of biological activities. creative-diagnostics.com

The TGF-β subfamily itself consists of three highly similar isoforms in mammals: TGF-β1, TGF-β2, and TGF-β3. wikipedia.orgnih.gov These isoforms are encoded by distinct genes and exhibit both overlapping and unique expression patterns and functions. nih.govnih.gov They are synthesized as precursor proteins that are proteolytically processed to release the mature, active dimeric form. wikipedia.orgcreative-diagnostics.com TGF-β1 is the most abundant and ubiquitously expressed isoform, playing key roles in wound healing and immune suppression. nih.govcreative-diagnostics.com TGF-β2 is important in embryonic development, and TGF-β3 is involved in processes such as palate development. creative-diagnostics.comnih.gov

Below is an interactive data table summarizing the key members of the TGF-β superfamily.

| Subfamily | Key Members | Primary Functions |

|---|---|---|

| TGF-β | TGF-β1, TGF-β2, TGF-β3 | Regulation of cell growth, differentiation, apoptosis, and immune response. wikipedia.orgjove.com |

| Bone Morphogenetic Proteins (BMPs) | BMP-2, BMP-4, BMP-7 | Bone formation, embryonic development, and tissue patterning. nih.govnih.gov |

| Activins and Inhibins | Activin A, Activin B, Inhibin A | Regulation of reproductive biology and hormone production. creative-diagnostics.com |

| Growth and Differentiation Factors (GDFs) | GDF-5, GDF-8 (Myostatin), GDF-11 | Skeletal development, muscle growth regulation. nih.gov |

| Nodal | Nodal | Early embryonic development, establishment of left-right asymmetry. nih.gov |

TGF-β Receptor Complex Architecture and Ligand-Receptor Interactions

The initiation of TGF-β signaling occurs upon the binding of a ligand to a heterotetrameric complex of cell-surface receptors. This complex consists of two type I and two type II serine/threonine kinase receptors. youtube.com In mammals, there are seven type I receptors (termed ALK1-7) and five type II receptors. researchgate.net

The binding of a TGF-β ligand to the type II receptor is the first step in signal transduction. wikipedia.org The type II receptor is a constitutively active kinase. bioscientifica.com Upon ligand binding, the type II receptor recruits and phosphorylates a type I receptor within a specific glycine-serine-rich region known as the GS domain. wikipedia.orgyoutube.com This phosphorylation event activates the type I receptor's kinase activity, which then propagates the signal downstream by phosphorylating specific intracellular substrates. wikipedia.org

The ligand-receptor interaction exhibits a degree of specificity. For instance, TGF-β isoforms primarily bind to the type II receptor TβRII, which then recruits the type I receptor ALK5. nih.gov In contrast, BMPs can often bind to multiple type I and type II receptors. stanford.edu The assembly of the specific ligand-receptor complex is a critical determinant of the subsequent cellular response. nih.gov

Physiological Roles of TGF-β Signaling in Cellular Homeostasis

TGF-β signaling is fundamental to the maintenance of tissue homeostasis throughout an organism's life. nih.gov Its roles are diverse and often depend on the cellular context and the presence of other signaling cues. nih.gov

A primary and well-characterized function of TGF-β is the inhibition of cell proliferation. nih.gov In many cell types, including epithelial, endothelial, and hematopoietic cells, TGF-β acts as a potent cytostatic factor, inducing cell cycle arrest in the G1 phase. researchgate.net This is often achieved through the induction of cyclin-dependent kinase (CDK) inhibitors such as p15 (B1577198) and p21, and the repression of pro-proliferative genes like c-Myc. frontiersin.org However, in some cellular contexts, such as in certain mesenchymal cells, TGF-β can paradoxically promote proliferation. researchgate.net

The TGF-β superfamily plays a pivotal role in embryonic development and cellular differentiation. numberanalytics.comresearchgate.net For example, members of the BMP subfamily are crucial for the specification of ectoderm and subsequent neural differentiation. nih.govresearchgate.net TGF-β signaling guides the differentiation of various cell lineages, including epithelial cells, by regulating the expression of key transcription factors. nih.gov It can induce epithelial-to-mesenchymal transition (EMT), a process critical for both embryonic development and wound healing, as well as for pathological conditions like cancer metastasis. mdpi.com

The effect of TGF-β on cell survival is also highly context-dependent, as it can either induce or inhibit apoptosis. nih.govnumberanalytics.com In some cell types, TGF-β can trigger programmed cell death by upregulating pro-apoptotic proteins of the Bcl-2 family, such as Bim and Bax, while downregulating anti-apoptotic members like Bcl-2. frontiersin.orgnih.govnumberanalytics.com Conversely, in other contexts, TGF-β can promote cell survival by activating signaling pathways such as PI3K-Akt. nih.gov

TGF-β is a major regulator of the extracellular matrix (ECM), the complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. springernature.com TGF-β signaling stimulates the synthesis and deposition of key ECM components, including collagens, fibronectin, and proteoglycans. nih.govresearchgate.net Simultaneously, it inhibits ECM degradation by decreasing the expression of matrix metalloproteinases (MMPs) and increasing the expression of their inhibitors, the tissue inhibitors of metalloproteinases (TIMPs). springernature.comresearchgate.net This dual action on ECM production and breakdown makes TGF-β a critical player in tissue repair and fibrosis. researchgate.netnih.gov

Immune System Modulation

The TGF-β pathway is a master regulator of the immune system, primarily acting as a potent suppressor of immune responses to maintain tolerance and prevent autoimmunity. rndsystems.commedchemexpress.commedchemexpress.eu It influences the development, proliferation, and function of numerous immune cells. rndsystems.comwikipedia.org TGF-β can inhibit the activity of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells, which are crucial for killing infected or cancerous cells. wikipedia.orgnih.gov It also suppresses the maturation and antigen-presenting capabilities of dendritic cells. medchemexpress.com Furthermore, TGF-β is instrumental in promoting the differentiation of naïve T cells into regulatory T cells (Tregs), which are key mediators of immune suppression. rndsystems.commedchemexpress.com This immunosuppressive environment, while vital for preventing autoimmune diseases, can be exploited by cancer cells to evade immune surveillance. wikipedia.org

Dysregulation of TGF-β Signaling in Pathophysiological Processes

While essential for normal physiological function, aberrant TGF-β signaling is a hallmark of numerous diseases, including fibrosis and cancer. youtube.comnih.gov

Role in Fibrotic Diseases

TGF-β is the central mediator of fibrosis, a condition characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to organ scarring and dysfunction. nih.govcancer.govscbt.com In response to chronic injury or inflammation, TGF-β production is significantly increased. nih.govprecisionbusinessinsights.com It potently stimulates fibroblasts to differentiate into myofibroblasts, which are the primary cells responsible for producing large quantities of collagen and other ECM components. cancer.gov TGF-β also inhibits the breakdown of the matrix by promoting the expression of protease inhibitors. raybiotech.com This sustained activation of fibroblasts and deposition of ECM is a key pathological driver in fibrotic conditions affecting the lungs, liver, kidneys, and heart. nih.govscbt.com

Context-Dependent Functions in Cancer Progression

The role of TGF-β in cancer is complex and paradoxical, exhibiting both tumor-suppressing and tumor-promoting functions depending on the cellular context and tumor stage. wikipedia.orgresearchgate.netrndsystems.com In the early stages of tumorigenesis, TGF-β acts as a tumor suppressor by inhibiting cell proliferation and inducing apoptosis. youtube.comwikipedia.org However, as cancer progresses, tumor cells often develop mutations in the TGF-β signaling pathway that render them resistant to its growth-inhibitory effects. wikipedia.org In advanced cancers, TGF-β switches to become a potent tumor promoter. youtube.com It contributes to cancer progression by:

Promoting Epithelial-to-Mesenchymal Transition (EMT): A process where cancer cells lose their epithelial characteristics and gain migratory, invasive properties, facilitating metastasis. researchgate.netrndsystems.com

Inducing Angiogenesis: Stimulating the formation of new blood vessels to supply the tumor with nutrients. rndsystems.com

Creating an Immunosuppressive Tumor Microenvironment: By the mechanisms described in section 1.3.5, TGF-β helps cancer cells evade the host immune system. wikipedia.org

Other Disease States Linked to Aberrant TGF-β Activity

Dysregulated TGF-β signaling is implicated in a variety of other pathological conditions. These include:

Connective Tissue Disorders: Mutations in genes encoding components of the TGF-β signaling pathway, such as its receptors, are linked to hereditary conditions like Marfan syndrome and Loeys-Dietz syndrome, which are characterized by skeletal and cardiovascular defects. medchemexpress.eu

Vascular Diseases: Aberrant TGF-β signaling contributes to the pathology of conditions like pulmonary arterial hypertension (PAH) by promoting vascular remodeling.

Autoimmune Diseases: While TGF-β is crucial for immune suppression, its dysregulation can contribute to the breakdown of tolerance seen in autoimmune disorders.

Asthma: TGF-β is involved in airway remodeling in asthma, promoting smooth muscle cell proliferation and collagen deposition.

Following a comprehensive search for the chemical compound “Tgf|ari-IN-5,” no specific information was found in the available scientific literature and public databases. As a result, it is not possible to generate an article that focuses solely on this compound, its analogs, and its specific developmental framework as requested by the provided outline.

The instructions to strictly adhere to an outline centered on "this compound" and to not introduce any information outside this explicit scope cannot be fulfilled without publicly available data on the compound . Generating content on its discovery, structure-activity relationships, design principles, and synthetic methodologies would require speculative information, which falls outside the scope of scientifically accurate and factual reporting.

Therefore, the article as outlined cannot be created. Further information or clarification on the identity of "this compound" would be necessary to proceed.

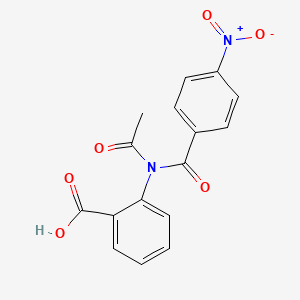

Structure

3D Structure

Properties

Molecular Formula |

C16H12N2O6 |

|---|---|

Molecular Weight |

328.28 g/mol |

IUPAC Name |

2-[acetyl-(4-nitrobenzoyl)amino]benzoic acid |

InChI |

InChI=1S/C16H12N2O6/c1-10(19)17(14-5-3-2-4-13(14)16(21)22)15(20)11-6-8-12(9-7-11)18(23)24/h2-9H,1H3,(H,21,22) |

InChI Key |

FJNGYVMTOCTQFD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1C(=O)O)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Discovery and Preclinical Development of Tgf β Receptor I Inhibitors, with Focus on Tgf|ari in 5 Analogs

Synthetic Methodologies for Tgf|ari-IN-5 and Related Analogs

Strategies for Analog Generation and Modification

The development of potent and selective TGF-βR1 inhibitors from an initial hit compound, such as a hypothetical this compound, involves a systematic process of analog generation and modification. This process is guided by structure-activity relationship (SAR) studies, which aim to understand how different chemical modifications to the core scaffold of the inhibitor affect its biological activity. mdpi.com The primary goal is to enhance potency against TGF-βR1 while improving selectivity against other kinases and optimizing pharmacokinetic properties.

A common strategy in the development of kinase inhibitors, including those for TGF-βR1, is to start with a core heterocyclic scaffold that can effectively occupy the ATP-binding site of the kinase. mdpi.com For many TGF-βR1 inhibitors, scaffolds such as pyrazole, dihydropyrrolopyrazole, and imidazole (B134444) have proven to be effective starting points. mdpi.comnih.govacs.org The generation of analogs then proceeds by systematically modifying the substituents at various positions on this core scaffold.

Key Modification Strategies:

Modification of the Hinge-Binding Motif: A crucial interaction for kinase inhibitors is the formation of hydrogen bonds with the hinge region of the ATP-binding pocket. For many TGF-βR1 inhibitors, a pyridine (B92270) or a similar nitrogen-containing heterocycle serves this purpose. Analogs are often generated by substituting this ring to optimize these interactions. For instance, the addition of a methyl group to the 6-position of a pyridyl group has been shown to increase potency in some series. nih.gov

Exploration of the Selectivity Pocket: To achieve selectivity over other kinases, medicinal chemists design modifications that introduce substituents capable of interacting with specific amino acid residues in the selectivity pocket of TGF-βR1. This often involves the introduction of various aryl or heteroaryl groups. For example, replacing a phenyl group with a quinolinyl or a benzodioxolyl group has been explored to enhance potency and selectivity. acs.orggoogle.com

Modulation of Physicochemical Properties: Modifications are also made to improve the drug-like properties of the analogs, such as solubility and metabolic stability. This can involve the introduction of polar groups or the modification of metabolically labile sites. For instance, if a particular part of the molecule is prone to oxidative metabolism, analogs with modifications at that position are synthesized and evaluated. mdpi.com

Illustrative SAR Findings for a Dihydropyrroloimidazole Scaffold:

To illustrate the process of analog generation, consider the optimization of a dihydropyrroloimidazole scaffold. An initial hit compound might have a phenyl group at a certain position. To explore the SAR, a series of analogs could be synthesized with different substituents on this phenyl ring.

| Compound | Modification | ALK5 IC50 (nM) | Cellular Activity (FN mRNA IC50, µM) |

| Analog 1 | 4'-methoxyphenyl | >1000 | >10 |

| Analog 2 | 3,4-methylenedioxyphenyl | 100 | 0.50 |

| Analog 3 | 4'-carboxamidephenyl | 50 | 0.05 |

This table is generated based on data patterns reported for similar compound series and is for illustrative purposes. google.com

In this example, the initial methoxyphenyl analog shows weak activity. Replacing it with a 3,4-methylenedioxyphenyl group significantly improves the inhibition of ALK5 and cellular activity. acs.org Further modification to a carboxamide-containing phenyl group leads to a highly potent inhibitor. google.com This systematic approach allows researchers to build a comprehensive understanding of the SAR and design more potent and effective inhibitors.

Synthesis of Analogs:

The generation of these analogs relies on robust synthetic chemistry methodologies. For instance, Suzuki coupling is a widely used reaction to introduce various aryl and heteroaryl groups onto the core scaffold. acs.org This palladium-catalyzed cross-coupling reaction allows for the efficient synthesis of a diverse library of analogs for biological evaluation.

Molecular and Cellular Mechanisms of Action of Tgf|ari in 5

Direct Target Engagement with TGF-β Receptor I

The primary mechanism of a TGF-βRI inhibitor is its direct interaction with the ALK5 protein, preventing it from carrying out its signaling function.

Small molecule inhibitors of ALK5 are typically designed to bind within the ATP-binding pocket of the intracellular kinase domain. mdpi.com This domain features a bilobal architecture common to protein kinases, with an N-terminal and a C-terminal lobe. nih.gov The binding of these inhibitors is competitive with ATP, sterically hindering the phosphotransfer reaction that is essential for receptor activation and downstream signaling.

The interaction is stabilized by specific contacts with key amino acid residues in the hinge region of the kinase domain, such as His-283, and with residues in the selectivity pocket, which can include Ser-280. mdpi.com The glycine-serine rich (GS) domain, located just N-terminal to the kinase domain, is the site of activating phosphorylation by the TGF-β type II receptor (TβRII). nih.gov While most inhibitors target the ATP pocket directly, the concept of allosteric modulation, where a molecule binds to a site distinct from the active site to alter protein conformation and function, is a growing area of drug discovery. researchgate.netpnas.org For TGF-βRI, an allosteric inhibitor could theoretically stabilize an inactive conformation of the kinase domain, preventing its activation by TβRII.

The potency of a TGF-βRI inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the kinase activity by 50%. Potent inhibitors typically exhibit IC50 values in the low nanomolar range in biochemical assays.

A crucial aspect of an inhibitor's profile is its selectivity. It must potently inhibit ALK5 while showing minimal activity against other related kinases to avoid off-target effects. Selectivity is assessed against other TGF-β superfamily type I receptors (ALKs 1-7) and the type II receptors (TβRII, ActRIIA/B, BMPRII). ersnet.orgnih.gov High selectivity for ALK5 over the highly homologous ALK4 and ALK2 is a hallmark of a well-designed inhibitor. Functional selectivity is also critical, measuring the ability to block TGF-β-induced signaling versus signaling induced by other ligands like activin. nih.gov

Table 1: Illustrative Inhibition Profile of a Representative TGF-βRI Inhibitor

| Target Kinase | Biochemical IC50 (nM) | Cellular EC50 (nM) |

| TGF-βRI (ALK5) | < 10 | < 50 |

| ACVR1B (ALK4) | > 1,000 | > 5,000 |

| ACVR1 (ALK2) | > 2,500 | > 10,000 |

| BMPR1A (ALK3) | > 5,000 | > 10,000 |

| TGF-βRII | > 10,000 | > 10,000 |

This table presents hypothetical data for illustrative purposes.

Modulation of Canonical Smad Signaling Pathway by Tgf|ari-IN-5

By inhibiting the kinase function of ALK5, the inhibitor effectively shuts down the canonical TGF-β signaling pathway, which is mediated by Smad proteins. cellsignal.com

Upon ligand binding and formation of the receptor heterotetramer, activated ALK5 phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3, at a C-terminal SSXS motif. plos.orgnih.gov This phosphorylation is the initiating step of the intracellular signal transduction.

A direct and measurable consequence of ALK5 kinase inhibition is the dose-dependent reduction of Smad2 and Smad3 phosphorylation. mdpi.com This can be readily observed in cell-based assays using phospho-specific antibodies. Studies show that in response to TGF-β stimulation, phosphorylation of Smad2/3 can increase by tenfold or more, an effect that is completely abrogated by effective ALK5 inhibitors. researchgate.net

The C-terminal phosphorylation of Smad2 and Smad3 creates a binding site for the common mediator Smad (co-Smad), Smad4. ijbs.comfrontiersin.org This allows the formation of a heterotrimeric Smad complex (two R-Smads and one Smad4). biorxiv.org This complex is the active signaling unit that translocates from the cytoplasm into the nucleus. nih.gov

By preventing the initial phosphorylation of Smad2/3, a TGF-βRI inhibitor blocks the formation of the Smad2/3-Smad4 complex. molbiolcell.org Consequently, the nuclear accumulation of Smad proteins following TGF-β stimulation is inhibited. embopress.org This effect can be visualized using immunofluorescence microscopy, which shows Smad proteins remaining in the cytoplasm in the presence of the inhibitor, even after stimulation with TGF-β.

Once in the nucleus, the Smad complex acts as a transcription factor, binding to specific DNA sequences known as Smad-binding elements (SBEs) in the promoter regions of target genes. frontiersin.org The complex recruits co-activators or co-repressors to modulate gene expression. embopress.orgnih.gov Target genes of the TGF-β pathway include those involved in ECM production (e.g., collagens, fibronectin), cell cycle control (e.g., p21), and epithelial-mesenchymal transition (e.g., Snail).

By blocking the nuclear translocation of the Smad complex, a TGF-βRI inhibitor prevents the regulation of these target genes. The efficacy of an inhibitor can be functionally assessed using reporter gene assays, where the expression of a reporter like luciferase is placed under the control of a Smad-responsive promoter. A potent inhibitor will effectively suppress TGF-β-induced reporter activity. mdpi.com

Table 2: Illustrative Effect of a Representative TGF-βRI Inhibitor on Smad-Dependent Gene Expression

| Target Gene | Cellular Context | Effect of TGF-β (no inhibitor) | Effect of TGF-β (+ inhibitor) |

| SERPINE1 (PAI-1) | Epithelial Cells | Strong Upregulation | No Change / Basal Expression |

| COL1A1 (Collagen) | Fibroblasts | Strong Upregulation | No Change / Basal Expression |

| CDKN2B (p15) | Keratinocytes | Upregulation | No Change / Basal Expression |

| SNAI1 (Snail) | Cancer Cells | Upregulation | No Change / Basal Expression |

This table presents hypothetical data for illustrative purposes.

Mechanism of Action of Tgfβri-IN-5 in Cell-Specific Contexts

The role of TGF-β signaling in endothelial cells (ECs) and the process of angiogenesis (the formation of new blood vessels) is complex and context-dependent. nih.govembopress.org In ECs, TGF-β signals through two different type I receptors: the ubiquitously expressed ALK5 (TGFβRI) and the EC-specific ALK1. embopress.orgnih.gov These two receptors mediate opposing effects:

ALK5 (TGFβRI) Signaling: Activation of ALK5 in ECs generally inhibits proliferation and migration and promotes vessel maturation and stability. embopress.orgnih.gov This pathway is considered anti-angiogenic and helps maintain the quiescent state of the endothelium.

ALK1 Signaling: Activation of ALK1, in contrast, promotes EC proliferation and migration, and is considered pro-angiogenic. embopress.orgnih.gov

A balance between ALK1 and ALK5 signaling is crucial for proper vascular development and homeostasis. nih.gov Tgfβri-IN-5 is an inhibitor of TGFβRI (ALK5). By selectively blocking the anti-proliferative, stabilizing signals from ALK5, its use could potentially shift the balance towards pro-angiogenic ALK1 signaling, depending on the cellular and tissue environment. Studies using other ALK5 inhibitors have shown that blocking this pathway can attenuate angiogenesis in certain models, suggesting that ALK5 signaling is necessary for the coordinated process of vessel formation. nih.gov For example, inhibition of TGFβRI was found to reduce the expression of several angiogenesis-related genes in endothelial cells, including VEGF-A, FGF-2, and PDGF. nih.gov

Table 2: Summary of Non-Canonical TGFβRI Signaling and Predicted Consequences of Tgfβri-IN-5

| Signaling Pathway | Downstream Effectors of TGFβRI | Typical Cellular Outcome of Activation | Predicted Outcome of Tgfβri-IN-5 Inhibition |

| PI3K-Akt-mTOR | PI3K, Akt, mTOR | Cell survival, growth, proliferation | Inhibition of survival and growth signals |

| Rho GTPase | RhoA, Rac1, Cdc42, Par6, Smurf1 | Cytoskeletal organization, cell migration, EMT | Disruption of cytoskeletal rearrangement and motility |

| NF-κB | TAK1, IKK, IκBα, p65/p50 | Inflammation, cell survival, immune response | Suppression of TGF-β-mediated NF-κB activation |

| Angiogenesis (in ECs) | ALK5 (TGFβRI) | Inhibition of EC proliferation, vessel maturation | Modulation of angiogenesis; potential shift in ALK1/ALK5 signaling balance |

Mentioned Chemical Compounds

Fibroblasts and Extracellular Matrix Production

The transforming growth factor-beta (TGF-β) signaling pathway is a central regulator of tissue repair and fibrosis. nih.govnih.gov In response to tissue injury, TGF-β is activated and plays a crucial role in modulating the phenotype and function of fibroblasts. nih.gov this compound, by inhibiting the TGF-β type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5), directly interferes with these pro-fibrotic processes.

Upon stimulation by TGF-β, fibroblasts differentiate into myofibroblasts, which are specialized, contractile cells responsible for wound contraction and the synthesis of extracellular matrix (ECM) components. nih.govmdpi.com This transformation is characterized by the expression of α-smooth muscle actin (α-SMA). nih.gov The canonical signaling cascade involves the activation of ALK5, which then phosphorylates the downstream signaling proteins Smad2 and Smad3. nih.govfrontiersin.org This Smad3-mediated signaling is a key driver of ECM production and tissue fibrosis. frontiersin.org

Inhibition of ALK5 by this compound blocks the phosphorylation of Smad2 and Smad3, thereby halting the downstream signaling cascade that leads to myofibroblast differentiation and excessive ECM deposition. Research on specific ALK5 inhibitors has demonstrated that they can effectively prevent the TGF-β-induced expression of key ECM proteins, primarily type I collagen and fibronectin, in dermal fibroblasts. nih.gov By disrupting this pathway, this compound effectively reduces the accumulation of matrix proteins that leads to the pathological stiffening and scarring of tissue characteristic of fibrotic diseases. nih.govmdpi.com

Table 1: Impact of this compound on Fibroblast Activity and ECM Production This table summarizes the effects of TGF-β on fibroblasts and the counteracting mechanism of this compound.

Immune Cells and Immunosuppression Reversal

The tumor microenvironment (TME) is often characterized by significant immunosuppression, a state actively promoted by TGF-β. frontiersin.orgnih.gov TGF-β is a pleiotropic cytokine that acts as a potent suppressor of the host's anti-tumor immune response, thereby facilitating tumor growth and immune evasion. nih.govnih.gov this compound, by blocking TGF-β signaling, can reverse these immunosuppressive effects and restore immune surveillance.

TGF-β exerts its immunosuppressive functions by affecting a wide range of immune cells. mdpi.com It inhibits the proliferation, differentiation, and effector functions of cytotoxic T lymphocytes (CD8+ T cells) and Natural Killer (NK) cells, which are critical for killing cancer cells. nih.govdovepress.com Specifically, TGF-β can suppress the expression of activating receptors like NKG2D on NK cells and CD8+ T cells, diminishing their cytotoxic capabilities. nih.gov

Furthermore, TGF-β is a key factor in promoting the differentiation and function of regulatory T cells (Tregs), a subset of T cells that actively suppress the activity of other immune cells and maintain immune tolerance. frontiersin.orgnih.gov High numbers of Tregs in the TME are associated with poor prognosis in various cancers. TGF-β also influences myeloid cells, promoting the polarization of macrophages towards an anti-inflammatory, pro-tumor M2 phenotype and contributing to the accumulation of myeloid-derived suppressor cells (MDSCs). frontiersin.orgmdpi.com

By inhibiting the TGFβRI/ALK5 receptor, this compound can dismantle this immunosuppressive network. Blocking TGF-β signaling has been shown to enhance the function of CD8+ T cells and NK cells, reduce the suppressive activity of Tregs, and potentially repolarize macrophages to a pro-inflammatory, anti-tumor M1 phenotype. frontiersin.orgnih.gov This reversal of immunosuppression can render tumors more susceptible to immune attack and improve the efficacy of immunotherapies. frontiersin.orgnih.gov

Table 2: Reversal of TGF-β-Mediated Immunosuppression by this compound This table outlines the immunosuppressive roles of TGF-β on various immune cells and the expected restorative effects of this compound.

Epithelial Cells and Epithelial-Mesenchymal Transition (EMT)

The mechanism of this compound in this context is the direct inhibition of the TGF-β signaling required to initiate and maintain the EMT program. TGF-β induces EMT through both canonical Smad-dependent and non-canonical (e.g., MAPK, PI3K/AKT) pathways. jove.comspandidos-publications.com The canonical pathway, initiated by ALK5 activation and subsequent Smad2/3 phosphorylation, leads to the transcriptional regulation of numerous EMT-related genes. jove.comnih.gov

A hallmark of EMT is the downregulation of the epithelial cell adhesion molecule E-cadherin and the concurrent upregulation of mesenchymal markers such as N-cadherin, Vimentin, and key transcription factors like Snail, Slug, and Twist. jove.commdpi.com The loss of E-cadherin disrupts cell-cell junctions, allowing cancer cells to detach from the primary tumor. mdpi.com The gain of mesenchymal markers facilitates migration and invasion into surrounding tissues and blood vessels. jove.com

By blocking the ALK5 receptor, this compound prevents the phosphorylation of Smad proteins, thereby inhibiting the core signaling pathway that drives the transcriptional changes of EMT. nih.gov This action helps to maintain the epithelial phenotype of cells, preserving cell adhesion and polarity, and consequently suppressing the invasive and metastatic potential of cancer cells. jove.comjst.go.jp

Table 3: this compound's Role in Modulating EMT Markers This table details the changes in key molecular markers during TGF-β-induced EMT and how this compound is expected to counteract these changes.

Insufficient Data Available for "Tgfβri-IN-5"

Following a comprehensive search of publicly available scientific literature and databases, there is insufficient information to generate a detailed article on the preclinical research applications and biological activities of the specific chemical compound "Tgfβri-IN-5".

In Vitro Efficacy Studies:

Cell proliferation and apoptosis assays

Migration and invasion assays

Extracellular matrix protein synthesis assays

Gene expression and proteomic analysis

Immunomodulatory effects

In Vivo Non-Human Animal Model Investigations

Generating content for these sections without specific data on Tgfβri-IN-5 would require extrapolating from research on other Transforming Growth Factor-β receptor I (TGFβRI) inhibitors. This would not meet the user's strict requirement to focus solely on "Tgfβri-IN-5". Therefore, it is not possible to provide a factually accurate response as requested.

Preclinical Research Applications and Biological Activities of Tgf|ari in 5

In Vivo Non-Human Animal Model Investigations of Tgf|ari-IN-5

Efficacy in Fibrosis Models (e.g., Pulmonary Fibrosis, Cardiac Fibrosis)

Currently, there is a notable absence of published preclinical studies investigating the efficacy of Tgfβri-IN-5 in animal models of fibrosis, such as pulmonary or cardiac fibrosis. The transforming growth factor-beta (TGF-β) signaling pathway is a well-established driver of fibrotic diseases, promoting the transformation of fibroblasts into myofibroblasts and the excessive deposition of extracellular matrix, which leads to tissue scarring and organ dysfunction. nih.govhep.com.cnmdpi.comnih.govoup.compliantrx.comcapes.gov.brplos.orgmdpi.comkarger.comspandidos-publications.comersnet.orgnih.gove-jyms.orgnih.govfrontiersin.orgnih.govfrontiersin.org Therefore, as a potent TGFβRI inhibitor, Tgfβri-IN-5 holds theoretical promise for attenuating fibrosis.

Attenuation of Fibrotic Scarring and Tissue Remodeling

No specific data is available on the ability of Tgfβri-IN-5 to attenuate fibrotic scarring and tissue remodeling in preclinical models.

Histopathological and Biochemical Analysis of Fibrotic Markers

There are no published reports detailing the histopathological and biochemical analysis of fibrotic markers following treatment with Tgfβri-IN-5 in any fibrosis model. Such analyses would typically involve assessing the reduction in collagen deposition and the expression of profibrotic markers like α-smooth muscle actin (α-SMA). nih.govplos.orgmdpi.com

Anti-Tumorigenic Activities in Xenograft and Syngeneic Models

The anti-cancer potential of Tgfβri-IN-5 has been highlighted in in-vitro settings. The TGF-β pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor progression, invasion, and metastasis in advanced stages. bmj.comnih.govaacrjournals.orgmdpi.comfrontiersin.orgelifesciences.org By inhibiting TGFβRI, Tgfβri-IN-5 is expected to counteract these pro-tumorigenic effects.

Inhibition of Primary Tumor Growth

While specific in-vivo data from xenograft or syngeneic models for Tgfβri-IN-5 is not yet available, in-vitro studies have demonstrated its potent anticancer activity. One report indicates that Tgfβri-IN-5 exhibits significant cytotoxic effects against various cancer cell lines. medchemexpress.com The compound was found to enhance apoptosis and induce cell cycle arrest at the G2/M phase, which are crucial mechanisms for inhibiting tumor growth. medchemexpress.com

| Cell Line | IC50 (µM) | Reference |

| Data Not Available | Data Not Available |

No specific IC50 values for Tgfβri-IN-5 against named cancer cell lines were available in the public domain to populate this table.

Suppression of Metastatic Dissemination

There is currently no published evidence from preclinical models to support the role of Tgfβri-IN-5 in suppressing metastatic dissemination. The inhibition of TGF-β signaling is a known strategy to block the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis. aacrjournals.orgoncotarget.com

Modulation of Tumor Microenvironment Components

Specific studies on how Tgfβri-IN-5 modulates the tumor microenvironment are lacking. The tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, and immune cells, where TGF-β plays a significant immunosuppressive role. bmj.commdpi.commdpi.com Inhibitors of TGFβRI have been shown to enhance anti-tumor immunity by modulating components of the tumor microenvironment. bmj.comresearchgate.net

No information is available in the public domain regarding a chemical compound specifically named "this compound". Extensive searches of scientific databases and preclinical research literature did not yield any results for a compound with this designation.

Therefore, it is not possible to provide an article on the preclinical research applications and biological activities of "this compound" as requested. There is no data available concerning its pharmacodynamic biomarker modulation, such as its effects on pSMAD2/3 levels, or any exploratory studies in models of acute respiratory infection (ARI).

It is possible that "this compound" is an internal, unpublished compound code, a typographical error, or a substance that has not been described in accessible scientific literature. Without any primary or secondary sources referencing this specific compound, no scientifically accurate content can be generated for the requested outline.

Advanced Research Topics and Methodologies for Tgf|ari in 5 Investigation

Systems Biology Approaches to Elucidate Tgf|ari-IN-5 Effects

Systems biology offers a holistic framework to understand the complex and pleiotropic effects of inhibiting TGF-β signaling. nih.gov Rather than focusing on a single molecular interaction, it integrates large-scale datasets to model the entirety of cellular responses to a drug like this compound. nih.gov This approach is crucial for deciphering the context-dependent functions of the TGF-β pathway and predicting the systemic impact of its inhibition. nih.gov

Network analysis is a powerful tool in systems biology used to visualize and analyze the intricate relationships between biological molecules like genes and proteins. oup.com In the context of this compound, network analysis can elucidate how inhibiting TGFβRI ripples through the cellular machinery, altering gene expression and protein activity on a global scale.

Researchers utilize high-throughput techniques like microarray and RNA-sequencing to generate time-course data of gene expression in cells treated with TGF-β, with and without this compound. nih.gov This data is then used to construct gene regulatory networks (GRNs), which can predict how the knockout or inhibition of one gene affects others within the network. oup.comnih.gov Similarly, protein-protein interaction (PPI) networks are constructed to map the physical and functional interactions between proteins affected by this compound. researchgate.net Analysis of these networks reveals key nodes and modules—clusters of highly interconnected genes or proteins—that are critical to the cellular response. For instance, studies on TGF-β signaling have identified central hubs like SMADs, JUN, and p53, which integrate signals from various pathways. nih.govmdpi.com By analyzing the network topology changes induced by this compound, researchers can identify novel targets and understand the off-target effects and mechanisms of action of the inhibitor.

Computational modeling provides a quantitative framework to simulate the dynamic behavior of the TGF-β signaling pathway and predict how it will respond to perturbations like the introduction of this compound. plos.orgulisboa.pt These models, often based on systems of ordinary differential equations (ODEs), incorporate a multitude of parameters, including ligand-receptor binding kinetics, receptor trafficking, phosphorylation rates, and nucleocytoplasmic shuttling of SMAD proteins. nih.govplos.org

By simulating the pathway, researchers can investigate the dose-dependent and time-dependent effects of this compound. For example, a model could predict the concentration of inhibitor needed to sufficiently suppress SMAD phosphorylation over a specific duration. biorxiv.org These models are also invaluable for understanding the complex, non-linear behaviors of the system, such as feedback loops and crosstalk with other pathways like MAPK and PI3K/AKT. nih.govnih.gov A multi-scale model might connect the molecular level (receptor binding, SMAD signaling) to the cellular level (cell proliferation, differentiation) to predict how this compound affects tissue-level phenomena like fibrosis or tumor growth. nih.gov This predictive power allows for the in silico testing of hypotheses and can guide the design of more efficient preclinical experiments.

Identification of Resistance Mechanisms to TGF-β Receptor I Inhibition

A significant challenge in targeted cancer therapy is the development of resistance. nih.gov Tumor cells can adapt to the presence of an inhibitor like this compound through various mechanisms, ultimately leading to therapeutic failure. sustech.edu.cn Identifying these resistance pathways is crucial for developing strategies to overcome them and improve long-term patient outcomes.

When the canonical TGF-β pathway is blocked by an inhibitor like this compound, cancer cells can reroute their signaling through alternative, non-canonical pathways to maintain their malignant phenotype. spandidos-publications.com One common adaptive response is the upregulation of parallel signaling cascades, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, which can also promote proliferation and survival. nih.govspandidos-publications.com

Another significant mechanism involves the epithelial-mesenchymal transition (EMT). While TGF-β is a potent inducer of EMT, resistance to TGF-β inhibitors can sometimes be associated with a sustained mesenchymal state driven by other factors in the tumor microenvironment. spandidos-publications.comaacrjournals.org Furthermore, hypoxia and the activity of cancer-associated fibroblasts (CAFs) can contribute to resistance by secreting alternative growth factors or remodeling the extracellular matrix to create a protective niche. nih.govaacrjournals.org Investigating these adaptive responses in preclinical models, such as patient-derived xenografts and organoids, is key to understanding how resistance emerges in a complex tissue context.

| Resistance Mechanism | Description | Associated Pathways | Disease Model Examples |

| Pathway Reactivation/Bypass | Upregulation of parallel oncogenic signaling pathways to circumvent the blocked TGF-β pathway. | PI3K/AKT/mTOR, MAPK/ERK, FGF spandidos-publications.com | Glioblastoma, Pancreatic Cancer researchgate.netfrontiersin.org |

| EMT Persistence | Sustained expression of mesenchymal markers (e.g., Snail, Slug) driven by non-TGF-β signals. spandidos-publications.com | Wnt/β-catenin, Notch | Breast Cancer, Lung Cancer spandidos-publications.com |

| Tumor Microenvironment Alterations | Cancer-associated fibroblasts (CAFs) or other stromal cells secrete factors that promote tumor growth and resistance. | HGF/c-MET, Hedgehog (GLI2) nih.gov | Colorectal Cancer, Head and Neck Cancer nih.govaacrjournals.org |

| Genetic/Epigenetic Changes | Mutations or altered expression of downstream effectors or components of parallel pathways. | Loss of p53 function, mutations in RAS | Gastrointestinal Cancers sustech.edu.cn |

To maximize the therapeutic benefit of this compound, it is essential to identify patients who are most likely to respond to treatment. This requires the discovery and validation of predictive biomarkers. onclive.com Biomarker research integrates genomics, transcriptomics, and proteomics to find molecular signatures that correlate with clinical outcomes. nih.gov

Potential biomarkers for TGF-β inhibitor response include:

High TGF-β Pathway Activity: Patients with tumors exhibiting high levels of TGF-β ligands or phosphorylated SMAD2/3 may be more dependent on this pathway and thus more sensitive to inhibition. nih.govfrontiersin.org

Gene Expression Signatures: Specific patterns of gene expression, such as a strong EMT signature or an immune-excluded tumor microenvironment, have been associated with response to TGF-β blockade. nih.gov For example, non-responding tumors in immunotherapy trials often show high TGF-β pathway gene expression. nih.gov

Somatic Mutations: The mutation status of key cancer genes (e.g., IDH1, TP53) can influence the cellular context and response to TGF-β inhibition. amegroups.org

Immune Cell Infiltration: A key role of TGF-β is suppressing the immune system. nih.gov Therefore, the baseline immune status of the tumor, such as the density of CD8+ T cells at the tumor margin, could predict response, especially when this compound is used in combination with immunotherapy. nih.gov

Machine learning algorithms are increasingly being used to integrate these diverse biomarker data types into a single predictive model, which may offer superior accuracy compared to any single biomarker alone. onclive.com

Combination Strategies with this compound in Preclinical Models

Given the complex role of TGF-β in the tumor microenvironment, particularly its potent immunosuppressive effects, monotherapy with inhibitors like this compound has shown limited efficacy in some clinical trials. researchgate.net This has led to a strong rationale for exploring combination strategies, which have shown significant promise in preclinical models. frontiersin.orgmdpi.com

The most explored combination is with immune checkpoint inhibitors (ICIs), such as anti-PD-1 or anti-PD-L1 antibodies. frontiersin.org TGF-β signaling in the tumor stroma creates an "immune-excluded" phenotype, where physical barriers and immunosuppressive cells prevent cytotoxic T cells from infiltrating the tumor core. nih.gov By inhibiting TGF-β with a molecule like this compound, the stromal barrier can be broken down, allowing T-cell infiltration and rendering the tumor susceptible to ICI therapy. nih.gov Preclinical studies in mouse models of colorectal and breast cancer have shown that combining a TGF-β inhibitor with an anti-PD-L1 antibody leads to complete tumor regression, an effect not seen with either agent alone. researchgate.netnih.gov

Other combination strategies include:

Chemotherapy: TGF-β can induce resistance to cytotoxic drugs like gemcitabine. Combining an inhibitor like this compound can re-sensitize tumors to chemotherapy. frontiersin.org

Other Targeted Therapies: Combining this compound with inhibitors of other key pathways, such as EGFR or VEGFR, can provide a multi-pronged attack on tumor growth and metastasis. frontiersin.orgclevelandclinic.org

Radiotherapy: Radiation can increase TGF-β activity, which contributes to fibrosis and tumor recurrence. nih.gov Co-treatment with a TGF-β inhibitor may enhance the efficacy of radiotherapy while reducing normal tissue injury. mdpi.com

| Combination Partner | Rationale | Preclinical Model | Key Findings |

| Anti-PD-L1/PD-1 Antibodies | Overcome immune exclusion, increase T-cell infiltration and activity. nih.gov | Colorectal, Breast, Urothelial Cancer Mouse Models | Synergistic tumor regression, increased intratumoral CD8+ T cells. researchgate.netnih.gov |

| Anti-CTLA-4 Antibodies | Enhance priming of anti-tumor T-cell responses. mdpi.comjst.go.jp | Ovarian Cancer Models | Marked reduction of tumor burden. mdpi.com |

| Chemotherapy (e.g., Gemcitabine, 5-FU) | Reverse chemoresistance mediated by TGF-β-induced EMT and stemness. nih.govfrontiersin.org | Pancreatic, Colorectal Cancer Xenografts | Reduced tumor growth and metastasis. nih.govfrontiersin.org |

| EGFR Inhibitors (e.g., Lapatinib) | Dual blockade of pathways driving proliferation and metastasis. frontiersin.org | Pancreatic Cancer Xenografts | Reduced tumor growth and lymphangiogenesis. frontiersin.org |

| Radiotherapy | Sensitize tumors to radiation and mitigate radiation-induced fibrosis. nih.govmdpi.com | Various Solid Tumor Models | Improved tumor control and reduced normal tissue side effects. mdpi.com |

Synergistic Effects with Established Therapies

The therapeutic potential of TGF-β pathway inhibitors is often most pronounced when used in combination with other treatments rather than as standalone agents. mdpi.com Pre-clinical studies have consistently shown that combining TGF-β inhibitors with standard anti-cancer agents, such as chemotherapy and immunotherapy, can effectively block cancer cell proliferation and invasion. frontiersin.org This approach is crucial as some conventional therapies, like radiotherapy and certain chemotherapies, can paradoxically induce the expression and activation of TGF-β, potentially leading to treatment resistance and fibrosis. mdpi.commdpi.com

Combination with Chemotherapy: Research has explored the synergistic effects of TGF-β inhibitors with various chemotherapy drugs. For instance, combining a TGF-β inhibitor with agents like 5-fluorouracil (B62378) (5-FU) or paclitaxel (B517696) has demonstrated significant suppression of tumor growth in models of gastric cancer. ascopubs.org In pancreatic cancer, adding a TGF-β inhibitor to the FOLFIRINOX chemotherapy regimen is under investigation to overcome treatment resistance. asco.orgletswinpc.org The rationale is that TGF-β signaling can promote an epithelial-mesenchymal transition (EMT), which is linked to resistance against both chemotherapy and immunotherapy. athenaeumpub.com By inhibiting this pathway, tumor cells may be re-sensitized to the effects of chemotherapy. mdpi.comathenaeumpub.com For example, inhibiting TGF-β signaling has been found to restore chemosensitivity to 5-FU in resistant cells. mdpi.com

Combination with Immunotherapy: High levels of TGF-β in the tumor microenvironment (TME) are known to suppress immune responses and contribute to resistance to immunotherapy, particularly immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies. frontiersin.orgwilliamscancerinstitute.comresearchgate.net TGF-β achieves this by inhibiting the function of cytotoxic T cells and promoting immunosuppressive cell types. williamscancerinstitute.com Consequently, combining TGF-β blockade with ICIs has emerged as a promising strategy. williamscancerinstitute.comfrontiersin.org Preclinical studies have shown that this combination elicits higher anti-tumor activity in models of breast, colon, and other cancers. frontiersin.org Dual inhibition of TGF-β and PD-L1 can remodel the TME, increasing the infiltration of anti-tumor T-cells and making tumors more susceptible to immune attack. consensus.app This synergistic approach aims to neutralize the immunosuppressive effects of TGF-β, thereby restoring and enhancing the anti-tumor immune response. williamscancerinstitute.comfrontiersin.org

Investigation of Novel Combination Partners

Beyond standard chemotherapy and immunotherapy, researchers are exploring other novel partners for combination therapy with TGF-β inhibitors.

Targeting Angiogenesis: The combination of inhibitors for TGF-β and Vascular Endothelial Growth Factor (VEGF) pathways is an area of active research. A bispecific antibody targeting both TGF-β and VEGFA, when combined with PD-1 blockade, has shown potent and durable anticancer effects in preclinical models. researchgate.netnih.gov This multi-pronged approach simultaneously targets tumor angiogenesis, immunosuppression, and immune checkpoints, leading to a more robust anti-tumor response than monotherapies. researchgate.netnih.gov

Targeting Fibrosis and Stromal Components: TGF-β is a key driver of fibrosis. In diseases like renal fibrosis, combining a TGF-β neutralizing antibody with an angiotensin II blocker (enalapril) resulted in a significantly greater reduction in matrix deposition than either agent alone. nih.gov In pancreatic cancer, which is characterized by a dense, fibrotic stroma that impedes drug delivery, combining TGF-β inhibition with therapies that remodel the stroma is a key strategy. asco.org

The table below summarizes key research findings on the synergistic effects of TGF-β inhibitors.

| Combination Therapy | Cancer/Disease Model | Key Findings |

| TGF-β Inhibitor + Chemotherapy (e.g., FOLFIRINOX, 5-FU) | Pancreatic Cancer, Gastric Cancer | Overcomes chemoresistance, suppresses tumor growth. mdpi.comascopubs.orgasco.org |

| TGF-β Inhibitor + Immunotherapy (e.g., Anti-PD-L1) | Breast Cancer, Colon Cancer, NSCLC | Enhances anti-tumor immunity, increases T-cell infiltration, overcomes immunotherapy resistance. frontiersin.orgathenaeumpub.comconsensus.app |

| Dual TGF-β and VEGF Inhibition + PD-1 Blockade | Multiple Murine Cancer Models | Potent and durable anticancer effects, improved immune microenvironment. researchgate.netnih.gov |

| TGF-β Antibody + Angiotensin II Blockade | Renal Fibrosis Model | Enhanced antifibrotic effect, significant reduction in matrix deposition. nih.gov |

Role of MicroRNAs and Non-coding RNAs in TGF-βRI Inhibitor Action

The regulation of gene expression by non-coding RNAs (ncRNAs), including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), is deeply intertwined with the TGF-β signaling pathway. mdpi.com These molecules can act as both downstream effectors and upstream regulators of the pathway, creating complex feedback loops that influence cellular responses to TGF-βRI inhibition.

Identification of miRNA Targets Regulated by a TGF-βRI Inhibitor

The TGF-β pathway influences the maturation and expression of numerous miRNAs, and conversely, many miRNAs directly target components of the TGF-β signaling cascade. nih.govplos.org A single miRNA can modulate hundreds of gene targets, making their interaction with the TGF-β pathway critical for controlling the tumor microenvironment. nih.gov

miRNAs as Regulators of TGF-β Signaling: Several miRNAs have been identified that directly target key proteins in the TGF-β pathway, such as the receptors (TGF-βRI, TGF-βRII) and SMAD proteins.

TGF-β Receptors: In breast cancer, miR-128a can promote therapy resistance by targeting TGF-βRI. nih.gov MiR-18a-5p and miR-9-5p have been shown to target TGF-βRII, thereby suppressing the pathway. mdpi.com

SMADs: MiR-148a targets SMAD2 in hepatocellular carcinoma cells. nih.gov In colorectal cancer, several oncogenic miRNAs, including miR-21 and miR-1269, enhance TGF-β signaling by targeting the inhibitory SMAD7, creating a positive feedback loop. frontiersin.org Conversely, the tumor-suppressive miR-34a targets the co-SMAD, SMAD4. nih.gov

TGF-β-Regulated miRNAs: TGF-β signaling can induce or suppress the expression of specific miRNAs, which then mediate its biological effects.

Pro-fibrotic miRNAs: In the context of pulmonary fibrosis, TGF-β induces pro-fibrotic miRNAs like miR-21, which amplify the signaling pathway. mdpi.com

Anti-fibrotic miRNAs: TGF-β can also induce anti-fibrotic miRNAs, such as miR-9-5p, which in turn targets TGF-βRII, forming a negative feedback loop. mdpi.comfrontiersin.org

Cancer-related miRNAs: TGF-β can induce a "BRCAness" phenotype in breast cancer cells by regulating miRNAs that, in turn, suppress DNA repair genes like BRCA1 and ATM. oncotarget.com

The following table details some of the key miRNAs involved in regulating the TGF-β pathway.

| miRNA | Role | Target(s) in TGF-β Pathway | Cellular Context |

| miR-128a | Promotes therapy resistance | TGF-βRI | Breast Cancer nih.gov |

| miR-18a-5p | Anti-fibrotic | TGF-βRII | Pulmonary Fibrosis mdpi.com |

| miR-148a | Attenuates cancer stem cell properties | SMAD2 | Hepatocellular Carcinoma nih.gov |

| miR-21 | Oncogenic / Pro-fibrotic | SMAD7 | Colorectal Cancer, Pulmonary Fibrosis mdpi.comfrontiersin.org |

| miR-34a | Tumor suppressor | SMAD4 | Glioblastoma nih.gov |

| miR-142-5p | Negative regulator | SMAD3 | Cancer nih.gov |

Exploration of Isoform-Specific Inhibition by a TGF-βRI Inhibitor

The TGF-β family in humans consists of three highly homologous isoforms: TGF-β1, TGF-β2, and TGF-β3. mdpi.com While they share 71-80% sequence identity and signal through the same receptor complex, they exhibit distinct, non-redundant functions in vivo, as evidenced by the unique phenotypes of mice lacking each specific isoform. nih.govclinexprheumatol.org These functional differences suggest that selective inhibition of specific isoforms could offer therapeutic advantages over pan-TGF-β inhibition.

Differential Effects on TGF-β1, TGF-β2, and TGF-β3 Signaling

The three TGF-β isoforms, despite their structural similarities, can elicit different biological responses depending on the cell type and context. mdpi.comclinexprheumatol.org

TGF-β1 is the most extensively studied isoform, particularly in relation to immunity and cancer. mdpi.commdpi.com It is the isoform most commonly overexpressed in cancers and is a potent immune suppressor, making it a primary target for cancer therapy. mdpi.com

TGF-β2 has a more limited expression pattern and there is less evidence for its role in immunosuppression within tumors. mdpi.com It plays a significant role in the growth and regulation of neural cells. termedia.pl

TGF-β3 is emerging as an important immunoregulator with functions that can differ from TGF-β1. mdpi.com In wound healing, TGF-β3 has been associated with scar-free healing, in contrast to the fibrotic responses promoted by TGF-β1 and TGF-β2. clinexprheumatol.org However, some studies also implicate TGF-β3 in fibrotic conditions. researchgate.net

Research on renal cells showed that all three isoforms similarly increased matrix protein synthesis. nih.gov However, in retinal pigment epithelium cells, the isoforms had diverse effects on cell barrier function and metabolism, which were further modulated by oxygen levels. mdpi.com For instance, under normal oxygen conditions, TGF-β1 and TGF-β3 caused a marked increase in trans-epithelial electrical resistance (a measure of barrier integrity), while under hypoxic conditions, TGF-β2 had the most substantial effect. mdpi.com

This isoform-specific activity is likely due to differences in their regulation, expression patterns, and activation mechanisms rather than major differences in receptor binding. mdpi.commdpi.com For example, conditions that promote cell proliferation often induce TGF-β1 expression while inhibiting TGF-β2 and TGF-β3. mdpi.com The development of therapeutic agents that can selectively inhibit one or two isoforms, such as antisense oligonucleotides or monoclonal antibodies, is an active area of research aimed at maximizing therapeutic benefit while minimizing off-target effects. researchgate.netisarna-therapeutics.com

The table below outlines some of the differential functions of the TGF-β isoforms.

| Isoform | Key Biological Roles and Characteristics |

| TGF-β1 | Most common isoform in tumors; potent immune suppressor; promotes fibrosis and EMT; widely expressed. mdpi.commdpi.comclinexprheumatol.org |

| TGF-β2 | Important in neural cell growth and regulation; less implicated in tumor immune evasion; requires TGF-βRIII for efficient signaling in some cells. mdpi.commdpi.comclinexprheumatol.orgtermedia.pl |

| TGF-β3 | Associated with scar-free wound healing; immunoregulatory functions distinct from TGF-β1; expressed in mesenchymal tissues. mdpi.comclinexprheumatol.org |

Implications for Therapeutic Specificity

The therapeutic specificity of a drug candidate is a critical determinant of its potential efficacy and safety. For inhibitors targeting the Transforming Growth Factor-β (TGF-β) pathway, achieving high specificity is a significant challenge due to the pleiotropic nature of TGF-β signaling and the structural similarities among related kinases. nih.gov The hypothetical inhibitor, this compound, is conceptualized as a dual inhibitor of TGF-β type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5), and anaplastic lymphoma kinase (ALK). This dual-targeting profile has profound implications for its therapeutic specificity, influencing both its intended on-target effects and potential off-target activities.

The TGF-β signaling network is complex, involving multiple ligands, receptors, and downstream effectors that regulate a wide array of cellular processes, from proliferation and differentiation to immune responses. wikipedia.orgcambridge.org TGF-β ligands bind to a type II receptor (TGFβRII), which then recruits and phosphorylates a type I receptor (TGFβRI/ALK5). nih.govportlandpress.com This activated complex propagates signals primarily through the phosphorylation of SMAD2 and SMAD3 transcription factors. nih.gov However, non-SMAD pathways, such as MAPK and PI3K/AKT, can also be activated. dovepress.comnih.gov The dual role of TGF-β, acting as a tumor suppressor in early-stage cancers and a promoter of metastasis and immune evasion in advanced stages, complicates therapeutic intervention. consensus.apptandfonline.combiomolther.org

Inhibitors of the TGF-β pathway are designed to block the kinase activity of its receptors, thereby preventing downstream signaling. The specificity of these inhibitors is paramount. Non-selective inhibition can lead to undesirable side effects by interfering with the physiological functions of TGF-β or by acting on other related kinases. cambridge.orgconsensus.app For instance, some inhibitors also target other ALK family members like ALK4 and ALK7, which can affect activin signaling. nih.gov

The conceptual design of this compound as a dual TGFβRI/ALK inhibitor introduces a unique specificity profile. While its primary intended effect would be the blockade of the TGF-β pathway through TGFβRI inhibition, its concurrent action on ALK presents a distinct set of therapeutic possibilities and challenges. The Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase whose genetic alterations are drivers in several cancers, including non-small cell lung cancer. Therefore, a dual inhibitor could theoretically offer a broader anti-cancer activity in tumors where both pathways are relevant.

The development of highly selective inhibitors is a key goal in targeting the TGF-β pathway to minimize off-target effects. tandfonline.com The table below provides a comparative overview of the selectivity profiles of several known TGF-β pathway inhibitors alongside the hypothetical this compound, illustrating the diversity in target specificity.

| Compound Name | Primary Target(s) | Key Characteristics |

| Tgf | ari-IN-5 (Hypothetical) | TGFβRI (ALK5), ALK |

| Galunisertib (LY2157299) | TGFβRI (ALK5) | A highly selective small molecule inhibitor of TGFβRI kinase activity with demonstrated activity in preclinical models and clinical trials. tandfonline.com |

| SB-431542 | TGFβRI (ALK5), ALK4, ALK7 | Inhibits multiple activin receptor-like kinases, affecting both TGF-β and activin signaling pathways. nih.govoncotarget.com |

| A-83-01 | TGFβRI (ALK5) | A potent inhibitor of the TGF-β type I receptor ALK5. nih.gov |

| IN-1130 | TGFβRI (ALK5) | A TGFβRI kinase inhibitor that has shown efficacy in suppressing fibrosis and metastasis in preclinical models. biomolther.orgnih.gov |

Ultimately, the implications for the therapeutic specificity of an agent like this compound are multifaceted. The dual inhibition strategy could provide a synergistic anti-tumor effect in specific cancer types where both the TGF-β and ALK pathways are dysregulated. However, it also necessitates a thorough understanding of the context-dependent roles of both signaling cascades to predict and manage potential on-target and off-target effects, thereby ensuring a favorable therapeutic window.

Future Directions and Unexplored Avenues in Tgf|ari in 5 Research

Deepening Understanding of Context-Dependent Effects of TGF-βRI Inhibitors

The TGF-β pathway is renowned for its dual role in cancer, acting as a tumor suppressor in the early stages and a tumor promoter in advanced disease. nih.govjcpjournal.orgmdpi.com This context-dependent nature is a critical challenge and a key area for future investigation. The effects of TGF-β are contingent on the cell type, the surrounding tumor microenvironment, and the specific stage of tumorigenesis. jcpjournal.orgnih.gov For instance, while TGF-β inhibits the proliferation of many normal epithelial cells, it can promote processes like epithelial-mesenchymal transition (EMT), invasion, and metastasis in established tumors. nih.govmdpi.com

Future research must focus on elucidating the molecular switches that dictate these opposing outcomes. Understanding how TGF-βRI inhibitors like Galunisertib and others modulate these varied responses is paramount. For example, in some cellular contexts, TGF-β inhibition may synergize with other therapies, while in others, it could potentially have unintended consequences. nih.gov Research should aim to identify biomarkers that predict whether the TGF-β pathway is acting in a pro-tumorigenic or anti-tumorigenic capacity in an individual patient, allowing for more precise application of TGF-βRI inhibitors.

Key Research Questions:

What molecular determinants dictate the switch of TGF-β from a tumor suppressor to a promoter?

How do TGF-βRI inhibitors affect non-cancerous stromal and immune cells within the tumor microenvironment, and how does this vary between different tumor types?

Can we identify genetic or epigenetic markers that predict a patient's response to TGF-βRI inhibition based on the contextual signaling of the pathway?

Development of Next-Generation TGF-β Receptor I Inhibitors

Building on the knowledge gained from first-generation TGF-βRI inhibitors, the development of next-generation molecules is a priority. The aim is to create compounds with improved selectivity, potency, and pharmacokinetic properties. nih.gov While current inhibitors have shown promise, opportunities for enhancement remain. For example, LY3200882 is a next-generation oral TGF-βRI inhibitor designed for improved selectivity and has undergone clinical evaluation. nih.gov

Future design strategies may focus on creating inhibitors that not only block the kinase activity of TGF-βRI but also possess other desirable characteristics. This could include developing bifunctional molecules that target TGF-βRI and another synergistic pathway simultaneously. Furthermore, exploring inhibitors with different binding modes or allosteric modulators could offer new ways to control receptor activity with potentially greater specificity and fewer off-target effects. The long-term goal is to develop inhibitors that can be integrated into combination therapies, particularly with immune checkpoint inhibitors, to overcome resistance mechanisms. amegroups.org

| Development Goal | Rationale | Example Approach |

| Increased Selectivity | Minimize off-target effects and improve the therapeutic window. | Target unique structural features of the TGF-βRI kinase domain. |

| Overcoming Resistance | Address intrinsic and acquired resistance to current inhibitors. | Develop inhibitors that target mutated forms of TGF-βRI or downstream effectors. |

| Combination Therapy Optimization | Enhance synergy with other treatments, such as immunotherapy. nih.gov | Design molecules with pharmacokinetic profiles compatible with standard-of-care agents. |

| Novel Mechanisms | Provide alternative strategies to simple kinase inhibition. | Explore allosteric inhibitors or molecules that promote receptor degradation. |

Investigation of Novel Cellular Targets and Pathways Influenced by Tgf|ari-IN-5

The canonical TGF-β signaling pathway proceeds through the phosphorylation of SMAD proteins. mdpi.com However, TGF-βRI also activates non-canonical, SMAD-independent pathways that play crucial roles in cellular responses. amegroups.org A significant unexplored avenue is the comprehensive identification of all cellular proteins and pathways that are modulated by TGF-βRI inhibitors.

Inhibition of TGF-βRI has been shown to impact the immune system significantly. For example, it can enhance the function of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells by relieving the immunosuppressive effects of TGF-β. nih.govamegroups.org Recent studies have also uncovered crosstalk between the TGF-β and other major signaling pathways, such as the RAS pathway. Research has shown that the RAS-responsive transcription factor RREB1 collaborates with the TGF-β-controlled SMAD4 complex to drive metastasis, suggesting that inhibiting this interaction could be a novel therapeutic strategy. mskcc.org Future work should systematically map the "interactome" and "phosphoproteome" following treatment with TGF-βRI inhibitors to uncover these novel connections. This could reveal unexpected therapeutic opportunities and explain some of the context-dependent effects observed clinically.

Application of TGF-βRI Inhibitors as a Research Tool for Basic Biology Studies

Small molecule inhibitors are invaluable tools for dissecting complex biological processes. TGF-βRI inhibitors can be used to probe the fundamental roles of TGF-β signaling in development, tissue homeostasis, and disease pathogenesis with high temporal resolution. Unlike genetic knockout models, which ablate the protein for the organism's entire life, chemical inhibitors allow for acute and reversible pathway blockade.

This "chemical genetics" approach can be used to investigate:

The precise timing of TGF-β signaling required during embryonic development.

The role of TGF-β in adult stem cell maintenance and differentiation.

The dynamic contribution of TGF-β signaling to wound healing and tissue repair processes. nih.gov

The mechanisms by which TGF-β regulates immune cell differentiation and function. nih.gov

By applying these inhibitors to various cell culture and animal models, researchers can gain a deeper understanding of the intricate network regulated by TGF-β, which is essential for both basic science and the development of new therapeutic strategies.

Integration of Omics Technologies for Comprehensive Biological Characterization

To achieve a holistic understanding of the effects of TGF-βRI inhibitors, it is essential to integrate various "omics" technologies. ahajournals.org This systems-biology approach can provide an unbiased, global view of the cellular response to pathway inhibition.

Potential Omics Applications:

Genomics and Epigenomics: To identify genetic variations or epigenetic states (e.g., DNA methylation, histone modification) that correlate with sensitivity or resistance to TGF-βRI inhibitors.

Transcriptomics (RNA-Seq): To map the complete landscape of gene expression changes that occur upon inhibitor treatment in different cell types and contexts. This can reveal entire networks of genes regulated by the TGF-β pathway. nih.govoup.com

Proteomics: To quantify changes in protein levels and post-translational modifications (e.g., phosphorylation) to understand how the inhibitor impacts cellular signaling networks directly.

Metabolomics: To determine how the inhibition of TGF-β signaling alters cellular metabolism, a crucial aspect of cancer and immune cell function.

By integrating data from these multiple layers of biological information, researchers can construct comprehensive models of the TGF-β signaling network. researchgate.net This will be instrumental in identifying robust biomarkers for patient stratification, discovering novel drug targets within the pathway, and understanding the mechanisms of action and potential resistance to next-generation TGF-βRI inhibitors. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.